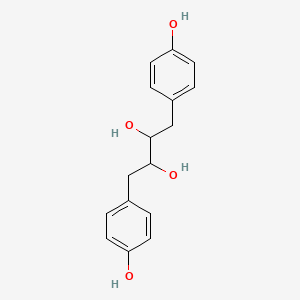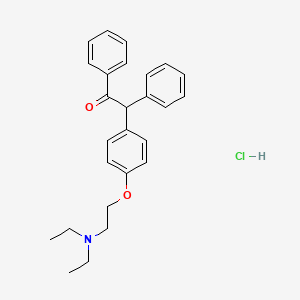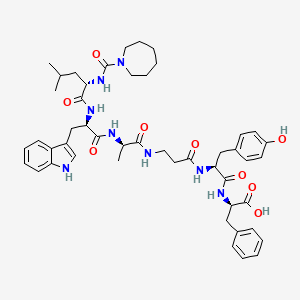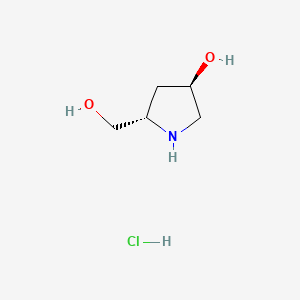![molecular formula C14H12N2O3 B586211 N-[4-(2-Pyridinyl)benzoyl]glycine CAS No. 1391051-80-1](/img/new.no-structure.jpg)
N-[4-(2-Pyridinyl)benzoyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-Pyridinyl)benzoyl]glycine is a biochemical compound with the molecular formula C14H12N2O3 and a molecular weight of 256.26 . This compound is primarily used in proteomics research and is known for its unique structure, which includes a pyridine ring attached to a benzoyl group and a glycine moiety .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Pyridinyl)benzoyl]glycine typically involves the reaction of 4-(2-pyridinyl)benzoic acid with glycine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using automated reactors and continuous flow systems. The use of high-purity reagents and solvents, along with precise control of reaction parameters, ensures the consistent quality and yield of the product .
化学反应分析
Types of Reactions
N-[4-(2-Pyridinyl)benzoyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring or the benzoyl group.
Reduction: Reduced forms of the compound with hydrogenated pyridine or benzoyl groups.
Substitution: Substituted derivatives with new functional groups attached to the pyridine or benzoyl rings.
科学研究应用
N-[4-(2-Pyridinyl)benzoyl]glycine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
作用机制
The mechanism of action of N-[4-(2-Pyridinyl)benzoyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
相似化合物的比较
Similar Compounds
N-[4-(2-Pyridinyl)benzoyl]alanine: Similar structure but with an alanine moiety instead of glycine.
N-[4-(2-Pyridinyl)benzoyl]serine: Contains a serine moiety, offering different reactivity and properties.
N-[4-(2-Pyridinyl)benzoyl]valine: Features a valine moiety, which affects its biological activity and applications.
Uniqueness
N-[4-(2-Pyridinyl)benzoyl]glycine is unique due to its specific combination of a pyridine ring, benzoyl group, and glycine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
属性
CAS 编号 |
1391051-80-1 |
|---|---|
分子式 |
C14H12N2O3 |
分子量 |
256.26 g/mol |
IUPAC 名称 |
2-[(4-pyridin-2-ylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C14H12N2O3/c17-13(18)9-16-14(19)11-6-4-10(5-7-11)12-3-1-2-8-15-12/h1-8H,9H2,(H,16,19)(H,17,18) |
InChI 键 |
AGXRTZITFWDMAD-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


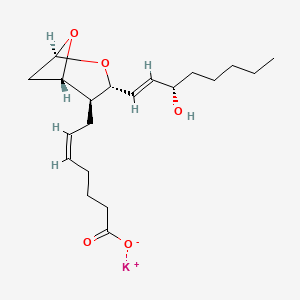
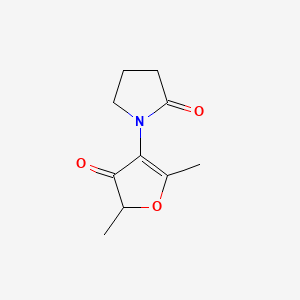
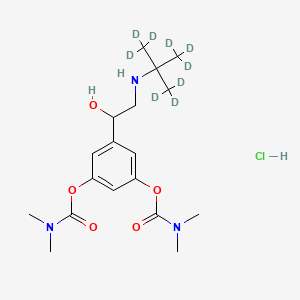
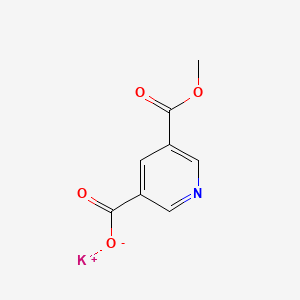
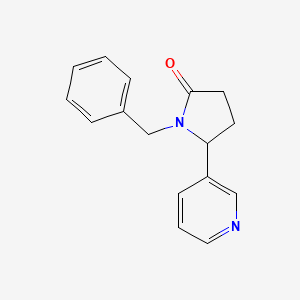
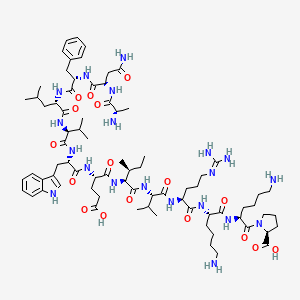
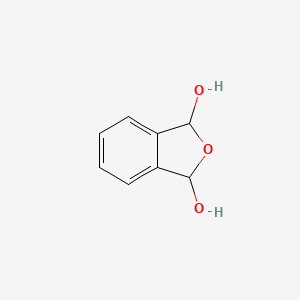
![2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B586145.png)
